molecular formula C7H9Br2N B13448282 2-(Bromomethyl)benzenamine Hydrobromide

2-(Bromomethyl)benzenamine Hydrobromide

Cat. No.: B13448282
M. Wt: 266.96 g/mol
InChI Key: DRNPHWUHSCIHST-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzenamine Hydrobromide is an organic compound with the molecular formula C7H9Br2N It is a salt analog of 2-(Bromomethyl)benzenamine and is primarily used in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzenamine Hydrobromide typically involves the bromination of benzenamine derivatives. One common method is the reaction of benzenamine with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a brominating agent like N-bromosuccinimide (NBS) is often used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Electrochemical methods for bromination have also been explored to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzenamine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzenamines.

    Oxidation: Products can include benzoquinones and other oxidized derivatives.

    Electrophilic Substitution: Brominated benzenamine derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzenamine Hydrobromide involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic aromatic substitution, the aromatic ring reacts with an electrophile, forming a positively charged intermediate that is stabilized by resonance .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzenamine: The parent compound without the hydrobromide salt.

    Bromobenzene: A simpler brominated aromatic compound.

    Benzenamine: The non-brominated analog.

Uniqueness

2-(Bromomethyl)benzenamine Hydrobromide is unique due to its dual functionality as both a brominated and aminated aromatic compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H9Br2N

Molecular Weight

266.96 g/mol

IUPAC Name

2-(bromomethyl)aniline;hydrobromide

InChI

InChI=1S/C7H8BrN.BrH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,5,9H2;1H

InChI Key

DRNPHWUHSCIHST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N.Br

Origin of Product

United States

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